molecular formula C8H18N2 B3051136 (1-Tert-butylazetidin-2-yl)methanamine CAS No. 31309-40-7

(1-Tert-butylazetidin-2-yl)methanamine

Cat. No.: B3051136
CAS No.: 31309-40-7
M. Wt: 142.24 g/mol
InChI Key: FPTNQKRYZXLXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Tert-butylazetidin-2-yl)methanamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by the presence of a tert-butyl group attached to an azetidine ring, which is further connected to a methanamine group

Scientific Research Applications

(1-Tert-butylazetidin-2-yl)methanamine has several scientific research applications, including:

Safety and Hazards

The safety information for this compound includes the following hazard statements: H226, H314, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butylazetidin-2-yl)methanamine typically involves the reaction of tert-butylamine with azetidine derivatives under controlled conditions . One common method involves the use of tert-butylamine and 2-azetidinone in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures and may require purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butylazetidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Mechanism of Action

The mechanism of action of (1-Tert-butylazetidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the nature of the targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Tert-butylazetidin-2-yl)methanamine include other azetidine derivatives and tert-butyl-containing amines. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural arrangement, which may confer unique reactivity and biological activity. The presence of both the tert-butyl group and the azetidine ring in the same molecule can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(1-tert-butylazetidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(10)6-9/h7H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTNQKRYZXLXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300291
Record name 1-(1-tert-butylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31309-40-7
Record name MLS000766284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-tert-butylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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